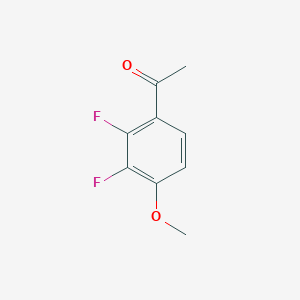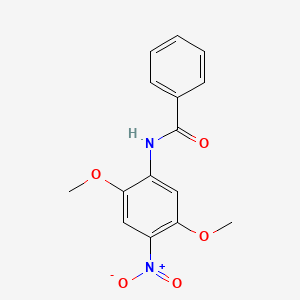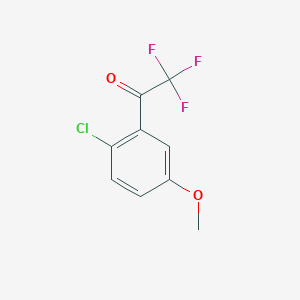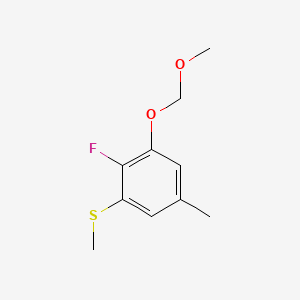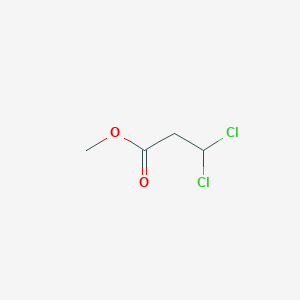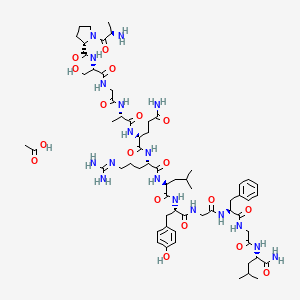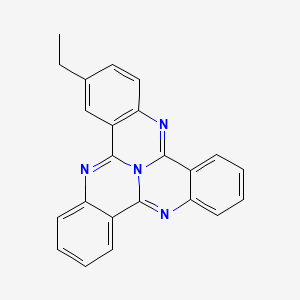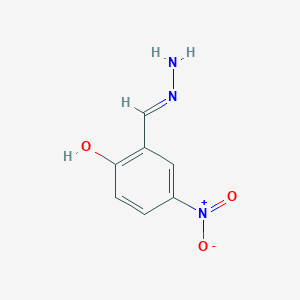
(1E)-2-hydroxy-5-nitro-benzaldehyde hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydrazinylmethylidene group and a nitro group attached to a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of hydrazine derivatives with nitro-substituted cyclohexadienones. One common method includes the condensation of hydrazine hydrate with 4-nitrocyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinylmethylidene derivatives.
Applications De Recherche Scientifique
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites in biomolecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrocyclohexa-2,4-dien-1-one: Lacks the hydrazinylmethylidene group, making it less reactive in certain biochemical applications.
6-(aminomethylidene)-4-nitrocyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to the presence of both hydrazinylmethylidene and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H7N3O3 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-[(E)-hydrazinylidenemethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H7N3O3/c8-9-4-5-3-6(10(12)13)1-2-7(5)11/h1-4,11H,8H2/b9-4+ |
Clé InChI |
UFHMSBIPLZSWJA-RUDMXATFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


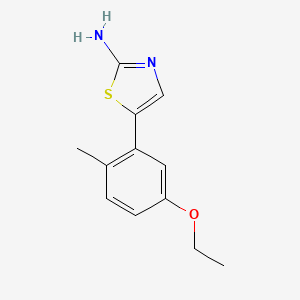
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
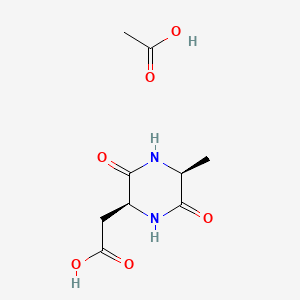

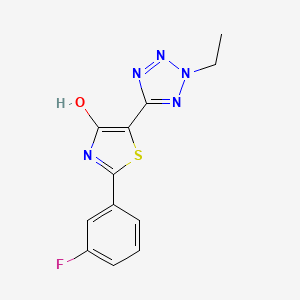
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
